molecular formula C5H10O5 B1683430 D-xylulose CAS No. 5962-29-8

D-xylulose

Cat. No.: B1683430
CAS No.: 5962-29-8
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-WUJLRWPWSA-N
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Description

D-xylulose is a ketopentose, a type of monosaccharide containing five carbon atoms and a ketone functional group. It has the chemical formula C₅H₁₀O₅. In nature, this compound occurs as one of the enantiomers of xylulose, the other being L-xylulose. This compound plays a crucial role in various metabolic pathways, including the pentose phosphate pathway, which is essential for cellular metabolism and energy production .

Scientific Research Applications

D-xylulose has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various chemicals and as a standard in chromatographic analysis.

    Biology: Plays a role in metabolic studies, particularly in understanding the pentose phosphate pathway.

    Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic marker for certain diseases.

    Industry: Utilized in the production of functional sugars and biofuels. .

Mechanism of Action

D-xylose directly interacts with XylR and inhibits its DNA-binding ability, thus blocking XylR-mediated repression . The mechanism of action of D-xylose isomerase involves ring opening, extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule, and the rate-determining hydride shift .

Future Directions

Lignocellulosic biomass, of which D-xylose accounts for approximately 35% of the total sugar, has attracted attention as a future energy source for biofuel . The enzyme xylose reductase, which is responsible for the reduction of xylose into xylitol, is an emerging industrially important food enzyme due to its major application in the production of xylitol .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-xylulose can be synthesized through the isomerization of D-xylose. This process involves the use of catalysts such as xylose isomerase, which converts D-xylose to this compound under specific conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, around 130°C, and can be enhanced by the presence of metal catalysts like platinum supported on silicon dioxide modified with magnesium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the bioconversion of lignocellulosic biomass. This process includes the pretreatment of biomass to release hemicellulose, followed by enzymatic hydrolysis to produce D-xylose. The D-xylose is then isomerized to this compound using biocatalysts. This method is favored for its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: D-xylulose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce D-xylonic acid.

    Reduction: It can be reduced to xylitol using reducing agents like sodium borohydride.

    Isomerization: this compound can be isomerized to other sugars such as D-lyxose and D-ribulose.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like nitric acid or potassium permanganate.

    Reduction: Sodium borohydride or catalytic hydrogenation using metal catalysts.

    Isomerization: Enzymes like xylose isomerase or chemical catalysts under controlled pH and temperature conditions.

Major Products:

Comparison with Similar Compounds

    D-xylose: An aldopentose that can be isomerized to D-xylulose.

    D-ribulose: Another ketopentose involved in the pentose phosphate pathway.

    D-lyxose: An aldopentose that can be synthesized from this compound through isomerization.

Uniqueness of this compound: this compound is unique due to its specific role in the pentose phosphate pathway and its ability to be easily converted from D-xylose. Its ketone functional group distinguishes it from aldopentoses like D-xylose and D-lyxose, allowing it to participate in different chemical reactions and metabolic processes .

Properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415364, DTXSID201337597
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-84-8, 5962-29-8
Record name D-Xylulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylulose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name XYLULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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